Ethenesulfonyl fluoride, 2-phenyl-

Description

Significance of Sulfonyl Fluorides in Chemical Science

Sulfonyl fluorides (R-SO₂F) are a class of organic compounds that have garnered substantial attention for their unique balance of stability and reactivity. nih.gov Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability, particularly towards hydrolysis and reduction. rsc.orgnih.govmdpi.com This stability allows them to be compatible with a wide range of reaction conditions. researchgate.net

The S(VI)-F bond in sulfonyl fluorides is robust yet can be activated for nucleophilic substitution, a reactivity profile that forms the basis of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. acs.orgasu.edu This click chemistry reaction, characterized by its efficiency and high functional group tolerance, has broad applications in synthesizing diverse molecules. acs.orgacs.orgresearchgate.net

In the realm of chemical biology, sulfonyl fluorides are recognized as privileged "warheads" for covalent inhibitors and chemical probes. rsc.orgrsc.org They can form stable covalent bonds with various nucleophilic amino acid residues in proteins, including tyrosine, lysine, serine, histidine, and threonine. enamine.netnih.govmerckmillipore.com This capability allows for the targeted modification of proteins, aiding in drug discovery and the study of biological processes. acs.orgnih.gov

Overview of Ethenesulfonyl Fluoride, 2-phenyl- as a Prominent α,β-Unsaturated Sulfonyl Fluoride

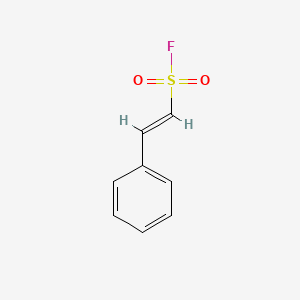

Ethenesulfonyl fluoride, 2-phenyl- is a prominent example of an α,β-unsaturated sulfonyl fluoride. This class of compounds features a sulfonyl fluoride group attached to a carbon-carbon double bond, which is also conjugated with a phenyl ring. This extended π-system and the strong electron-withdrawing nature of the sulfonyl fluoride group make it an excellent Michael acceptor. smolecule.com This property allows it to readily react with nucleophiles, forming new carbon-carbon and carbon-heteroatom bonds, a key strategy in the construction of complex molecules. smolecule.com

The compound's reactivity in SuFEx click chemistry is another defining feature, enabling efficient C-S bond formation. smolecule.com This has led to its use in biomolecule conjugation, polymer modification, and as a building block in medicinal chemistry. smolecule.com

| Property | Value |

|---|---|

| IUPAC Name | 2-phenylethene-1-sulfonyl fluoride |

| Synonyms | (E)-2-phenylethenesulfonyl fluoride, β-styrenesulfonyl fluoride |

| CAS Number | 405-18-5 epa.govmatrix-fine-chemicals.com |

| Molecular Formula | C₈H₇FO₂S smolecule.commatrix-fine-chemicals.com |

| Molecular Weight | 186.21 g/mol smolecule.commatrix-fine-chemicals.com |

Historical Context of Ethenesulfonyl Fluoride Chemistry

The foundational chemistry of sulfonyl fluorides dates back to the mid-20th century, though much of this early work was largely overlooked for a considerable time. asu.edu The development of SuFEx chemistry by Sharpless and coworkers in 2014 marked a significant resurgence of interest in this functional group, highlighting the unique reactivity of the sulfur(VI)-fluoride bond. asu.eduresearchgate.netresearchgate.net

The synthesis of ethenesulfonyl fluoride and its derivatives has evolved, with methods like the Heck-type reaction being employed to create a variety of 2-arylethenesulfonyl fluorides. tandfonline.comsigmaaldrich.com Early work by John Hyatt on ethenesulfonyl fluoride, described as a "perfect Michael acceptor," laid important groundwork for the field. asu.edu Over the years, synthetic strategies have been refined to produce these compounds more efficiently and under milder conditions. nih.govorganic-chemistry.org

Research Landscape and Scope of Ethenesulfonyl Fluoride, 2-phenyl-

The current research landscape for Ethenesulfonyl fluoride, 2-phenyl- is diverse and expanding. Its applications span several key areas of chemical science:

Organic Synthesis: It serves as a versatile building block for creating complex molecular architectures. smolecule.com Its utility as a Michael acceptor is central to forming various heterocyclic and functionalized compounds. smolecule.com It can also be used to synthesize bisalkylsulfonyl fluoride monomers for the production of polysulfonates. sigmaaldrich.comnih.gov

Medicinal Chemistry and Chemical Biology: The ability of the sulfonyl fluoride moiety to act as a covalent modifier of proteins makes this compound valuable for designing targeted therapeutic agents and chemical probes. nih.govsmolecule.com Research has explored its potential as a telomerase inhibitor for anticancer applications. tandfonline.com The ethenesulfonyl fluoride scaffold is a key component in designing drug-like molecules that can interact with biological targets. tandfonline.com

Materials Science: The unique reactivity of Ethenesulfonyl fluoride, 2-phenyl- allows for its incorporation into polymers and other materials to impart specific functional properties. smolecule.com It has found use in the development of photoresist materials and as an additive in lubricating oils. smolecule.comsigmaaldrich.com

The ongoing exploration of its reactivity and the development of new synthetic methods continue to broaden the scope of its applications, solidifying its role as a valuable compound in the chemist's toolkit.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-phenylethenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCNEIUADPFQPG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50418292 | |

| Record name | Ethenesulfonyl fluoride, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-18-5, 1819971-27-1 | |

| Record name | Ethenesulfonyl fluoride, 2-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethenesulfonyl fluoride, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E)-2-phenylethene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 405-18-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethenesulfonyl Fluoride, 2 Phenyl and Its Analogues

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis offers a direct and efficient pathway to introduce the aryl group at the β-position of ethenesulfonyl fluoride (B91410).

Palladium-Catalyzed Heck-Matsuda Reactions for β-Arylation

A significant advancement in the synthesis of β-arylethenesulfonyl fluorides is the use of the Palladium-catalyzed Heck-Matsuda reaction. nih.govnih.govscispace.com This method provides a direct route to these otherwise difficult-to-access compounds. The reaction involves the β-arylation of ethenesulfonyl fluoride (ESF) using stable and readily available arenediazonium tetrafluoroborates. nih.govnih.gov

The process is typically catalyzed by palladium(II) acetate (B1210297), Pd(OAc)₂, and proceeds at room temperature in a solvent like acetone. nih.govscispace.com A key advantage of the Heck-Matsuda reaction over traditional Heck protocols is that it does not require phosphine (B1218219) ligands and can be performed under aerobic conditions, simplifying the experimental setup. wikipedia.org The reaction generally affords the desired (E)-isomers with high stereoselectivity and in good to excellent yields, ranging from 43% to 97%. nih.govnih.gov

The reaction demonstrates broad substrate scope, tolerating both electron-donating and electron-withdrawing substituents on the arenediazonium salt. nih.gov Notably, the reaction shows selectivity for the C(sp²)–N bond cleavage over C(sp²)–Br bonds in aryl bromides, leaving the bromide intact for potential further transformations. nih.gov

Table 1: Palladium-Catalyzed Heck-Matsuda Synthesis of β-Arylethenesulfonyl Fluorides nih.govscispace.com

| Entry | Aryl Diazonium Salt | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzenediazonium (B1195382) tetrafluoroborate (B81430) | (E)-2-phenylethenesulfonyl fluoride | 85 |

| 2 | 4-Methylbenzenediazonium tetrafluoroborate | (E)-2-(p-tolyl)ethenesulfonyl fluoride | 97 |

| 3 | 4-Methoxybenzenediazonium tetrafluoroborate | (E)-2-(4-methoxyphenyl)ethenesulfonyl fluoride | 95 |

| 4 | 4-Bromobenzenediazonium tetrafluoroborate | (E)-2-(4-bromophenyl)ethenesulfonyl fluoride | 88 |

| 5 | 4-Nitrobenzenediazonium tetrafluoroborate | (E)-2-(4-nitrophenyl)ethenesulfonyl fluoride | 43 |

| 6 | 2-Naphthalenediazonium tetrafluoroborate | (E)-2-(naphthalen-2-yl)ethenesulfonyl fluoride | 78 |

Reaction Conditions: Ethenesulfonyl fluoride (1.0 eq.), Arenediazonium tetrafluoroborate (1.1 eq.), Pd(OAc)₂ (5 mol%), Acetone, Room Temperature, 5 h. scispace.com

The catalytic cycle of the Heck-Matsuda reaction involves the oxidative addition of the arenediazonium salt to the Pd(0) catalyst, followed by migratory insertion of the olefin, β-hydride elimination, and reductive elimination to regenerate the catalyst. wikipedia.org

Rhodium(III)-Catalyzed Oxidative Coupling Strategies

Rhodium(III)-catalyzed C-H activation has emerged as another powerful tool for the synthesis of 2-arylethenesulfonyl fluorides. rsc.org This strategy enables the direct ortho-C–H functionalization of arenes with ethenesulfonyl fluoride (ESF).

In a specific application, N-methoxybenzamides are coupled with ESF using a rhodium(III) catalyst, such as [Cp*RhCl₂]₂, in the presence of a copper acetate oxidant. rsc.orgnih.gov This protocol exhibits exclusive (E)-stereoselectivity and monoselective activation of the ortho-C–H bond of the phenyl ring, leading to the formation of 2-arylethenesulfonyl fluorides in moderate to excellent yields. rsc.org The reaction provides a valuable alternative to other coupling methods and expands the toolbox for SuFEx chemistry. rsc.org

Table 2: Rhodium(III)-Catalyzed Synthesis of 2-Aryl Ethenesulfonyl Fluorides rsc.org

| Entry | N-Methoxybenzamide Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | N-methoxybenzamide | 2-(2-(N-methoxycarbamoyl)phenyl)ethenesulfonyl fluoride | 85 |

| 2 | 4-Methyl-N-methoxybenzamide | 2-(2-(N-methoxycarbamoyl)-5-methylphenyl)ethenesulfonyl fluoride | 82 |

| 3 | 4-Methoxy-N-methoxybenzamide | 2-(2-(N-methoxycarbamoyl)-5-methoxyphenyl)ethenesulfonyl fluoride | 75 |

| 4 | 4-Chloro-N-methoxybenzamide | 2-(5-chloro-2-(N-methoxycarbamoyl)phenyl)ethenesulfonyl fluoride | 68 |

| 5 | 3-Methyl-N-methoxybenzamide | Mixture of regioisomers | 70 |

Reaction Conditions: N-methoxybenzamide (0.5 mmol), ESF (1.0 mmol), [CpRhCl₂]₂ (2.5 mol%), Cu(OAc)₂ (2.0 eq.), DCE, 120 °C, 12 h.* rsc.org

The directing group, in this case, the N-methoxyamide, plays a crucial role in achieving regioselectivity by forming a rhodacycle intermediate. acs.org

Other Transition Metal-Mediated Syntheses

Beyond palladium and rhodium, other transition metals have been explored for the synthesis of related fluorinated compounds, indicating potential applicability to ethenesulfonyl fluoride derivatives.

Copper-Promoted Reactions : A CuO-promoted direct hydrocarboxylation of ethenesulfonyl fluoride (ESF) with carboxylic acids has been developed. acs.org While this method leads to aliphatic sulfonyl fluorides rather than arylated ones, it demonstrates the utility of copper in activating ESF for C-O bond formation via nucleophilic conjugate addition. acs.org

Iridium Photoredox Catalysis : Iridium-based photoredox catalysis has been utilized to convert (E)-(hetero)arylethenesulfonyl fluorides to their (Z)-isomers under UV light irradiation. researchgate.net This suggests the potential for iridium catalysts in stereoselective manipulations of these compounds.

Iron-Catalyzed Reactions : Iron(II) fluoride complexes have been shown to catalyze the hydrodefluorination of fluorocarbons, highlighting the capability of iron to mediate C-F bond activation. nih.gov While not a direct synthesis of the target compound, it points to the potential of iron catalysts in transformations involving fluorinated organic molecules. beilstein-journals.orgnih.gov

Addition and Substitution Protocols

These methods involve the reaction of ethenesulfonyl fluoride with various nucleophiles or electrochemical approaches to construct the desired molecular framework.

Nucleophilic Addition-Based Syntheses of Ethenesulfonyl Fluoride Adducts

Ethenesulfonyl fluoride (ESF) is a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. acs.org This reactivity is harnessed to synthesize a variety of β-substituted sulfonyl fluorides.

The Michael addition of amines and anilines to ESF is a highly reliable method for preparing bisalkylsulfonyl fluorides, which can then be used as monomers in SuFEx-based polycondensation reactions. nih.gov Similarly, various amine nucleophiles, such as N,N-dipropargylamine, can be added to substituted ethenesulfonyl fluorides to generate diverse analogues in excellent yields. nih.gov

Halides, such as fluoride and chloride, can also act as nucleophiles in conjugate additions. For instance, the reaction with triethylamine (B128534) trihydrofluoride (Et₃N•3HF) yields β-fluorinated ESF products with high Z-selectivity. nih.gov Carboxylic acids can also be added to ESF in a copper-promoted reaction to form molecules containing both ester and aliphatic sulfonyl fluoride moieties. acs.org

Table 3: Nucleophilic Addition to Ethenesulfonyl Fluoride and its Derivatives acs.orgnih.gov

| Entry | Nucleophile | Substrate | Product Type | Yield (%) |

|---|---|---|---|---|

| 1 | N,N-Dipropargylamine | 2-(4-Trifluoromethylphenyl)ethenesulfonyl fluoride | β-Amino ethenesulfonyl fluoride | >95 |

| 2 | Triethylamine trihydrofluoride | 2-(4-Trifluoromethylphenyl)ethenesulfonyl fluoride | β-Fluoro ethenesulfonyl fluoride | 85 |

| 3 | Ibuprofen (Carboxylic Acid) | Ethenesulfonyl fluoride | Ester-containing aliphatic sulfonyl fluoride | 75 |

| 4 | Aspirin (Carboxylic Acid) | Ethenesulfonyl fluoride | Ester-containing aliphatic sulfonyl fluoride | 55 |

Reaction Conditions vary depending on the nucleophile and substrate.

Electrochemical Oxidative Coupling Methods

Electrochemical methods offer a mild and environmentally friendly approach to synthesizing sulfonyl fluorides. nih.govtue.nl This strategy typically involves the oxidative coupling of thiols or disulfides with a fluoride source, such as potassium fluoride (KF). nih.govresearchgate.net

The reaction is performed in an undivided electrochemical cell with a carbon anode and an iron cathode, avoiding the need for chemical oxidants or catalysts. tue.nl This method displays a broad substrate scope, accommodating various alkyl, benzyl, aryl, and heteroaryl thiols. nih.govresearchgate.net While direct electrochemical synthesis of Ethenesulfonyl fluoride, 2-phenyl- from a corresponding thiol has not been explicitly detailed, the synthesis of benzenesulfonyl fluoride from thiophenol has been demonstrated, suggesting the feasibility of this approach for aryl sulfonyl fluorides. tue.nlresearchgate.net Continuous-flow protocols for this electrochemical synthesis have also been developed, significantly reducing reaction times from hours to minutes. tue.nl

Table 4: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols tue.nl

| Entry | Thiol Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Thiophenol | Benzenesulfonyl fluoride | 85 |

| 2 | 4-Methylthiophenol | Toluene-4-sulfonyl fluoride | 92 |

| 3 | 4-Methoxythiophenol | 4-Methoxybenzenesulfonyl fluoride | 91 |

| 4 | 4-Chlorothiophenol | 4-Chlorobenzenesulfonyl fluoride | 83 |

| 5 | Benzyl mercaptan | Phenylmethanesulfonyl fluoride | 78 |

Reaction Conditions: Thiol (2 mmol), KF (5 equiv), Pyridine (1 equiv), CH₃CN/1 M HCl, Carbon anode/Iron cathode, 20 mA, 12 h. tue.nl

Stereoselective Synthesis of Ethenesulfonyl Fluoride, 2-phenyl- Derivatives

Achieving stereocontrol in the synthesis of 2-phenylethenesulfonyl fluoride derivatives is critical, as the geometric and stereochemical configuration can significantly influence their reactivity and biological activity.

Cross-coupling reactions are a cornerstone for the synthesis of (E)-2-arylethenesulfonyl fluorides, offering high stereoselectivity. The Heck-Matsuda reaction, for instance, has been employed for the regio- and stereoselective synthesis of γ-aryl allylsulfonyl fluorides using aryl diazonium salts and allylsulfonyl fluorides, achieving up to 100% E-selectivity. rsc.org Similarly, the olefination of aromatic aldehydes with methanedisulfonyl fluoride provides a direct route to β-arylethenesulfonyl fluorides, which are precursors to 2-phenyl derivatives. nih.gov

Palladium-catalyzed cross-coupling reactions of alkenylsilanols with aryl halides or triflates are also effective. researchgate.netacs.org These reactions often proceed with high retention of the alkene geometry. The mechanism involves the activation of the silanol (B1196071) by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent silicon species that facilitates transmetalation to the palladium(II) center. researchgate.net Copper-catalyzed stereoselective fluorosulfonylation of vinylboronic acids has also been reported as a method to obtain (E)-vinyl sulfonyl fluorides. rsc.org

Table 1: Examples of E-Stereoselective Cross-Coupling Reactions

| Entry | Coupling Partners | Catalyst/Reagents | Product | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| 1 | Aryl diazonium salt + Allylsulfonyl fluoride | Pd(OAc)₂ / PPh₃ | γ-Aryl allylsulfonyl fluoride | - | up to 100% E |

| 2 | Aromatic aldehyde + Methanedisulfonyl fluoride | Piperidine / Pyridine | β-Arylethenesulfonyl fluoride | 17-76 | - |

| 3 | (E)-heptenyldimethylsilanol + 2-iodothiophene | Pd₂(dba)₃ / P(t-Bu)₃ / TBAF | (E)-2-(hept-1-en-1-yl)thiophene | - | High |

| 4 | (E)-heptenyldimethylsilanol + Aryl nonaflate | Pd(OAc)₂ / dppf / TBAF | (E)-1-Aryl-1-heptene | High | High |

The development of enantioselective conjugate additions to α,β-unsaturated ethenesulfonyl fluorides allows for the creation of chiral sulfonyl fluoride-containing molecules. While ethenesulfonyl fluoride (ESF) is an exceptionally reactive Michael acceptor, its β-aryl derivatives, like 2-phenylethenesulfonyl fluoride, are significantly less electrophilic, making enantioselective additions more challenging. nih.gov

Despite this reduced reactivity, organocatalysis has emerged as a powerful tool. High-pressure conditions (e.g., 9 kbar) have been shown to facilitate the enantioselective Michael-type addition of dialkyl malonates to β-arylethenesulfonyl fluorides. nih.govCurrent time information in Bangalore, IN.nih.gov These reactions are effectively catalyzed by chiral bifunctional thiourea (B124793) catalysts, such as those derived from (1R,2R)-diaminocyclohexane, which activate both the nucleophile and the electrophile through hydrogen bonding. nih.govnih.gov This methodology provides access to chiral alkanesulfonyl fluorides in high yields and with excellent enantioselectivities. nih.govCurrent time information in Bangalore, IN.nih.gov Another successful approach involves the dual-catalytic enantioselective conjugate addition of azlactones to ethenesulfonyl fluoride, yielding valuable α-quaternary amino acid derivatives. nih.gov

Table 2: Enantioselective Conjugate Additions to Ethenesulfonyl Fluorides

| Entry | Electrophile | Nucleophile | Catalyst System | Product Type | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | β-Phenylethenesulfonyl fluoride | Diethyl malonate | (1R,2R)-Thiourea catalyst | Chiral alkanesulfonyl fluoride | up to 96 | up to 92 |

| 2 | β-(2-Naphthyl)ethenesulfonyl fluoride | Diethyl malonate | (1R,2R)-Thiourea catalyst | Chiral alkanesulfonyl fluoride | 96 | 92 |

| 3 | β-(4-Bromophenyl)ethenesulfonyl fluoride | Diethyl malonate | (1R,2R)-Thiourea catalyst | Chiral alkanesulfonyl fluoride | 95 | 90 |

| 4 | Ethenesulfonyl fluoride | Azlactone | (DHQD)₂PHAL / H-bond donor | α-Quaternary amino acid deriv. | up to >99 | up to 98 |

Green Chemistry Approaches and Scalable Syntheses

Adopting green chemistry principles in the synthesis of sulfonyl fluorides is crucial for industrial applications, focusing on reducing waste, avoiding hazardous reagents, and enabling large-scale production.

Efforts to develop catalyst-free and environmentally benign protocols have led to several innovative methods. A transition-metal-free tandem reaction between β-arylethenesulfonyl fluorides and α-cyano-β-methylenones has been developed to produce complex aromatic structures. nih.gov Additionally, electrochemical methods provide a green alternative for synthesizing sulfonyl fluorides directly from thiols using potassium fluoride as a safe and abundant fluorine source, avoiding the need for harsh chemical oxidants. mdpi.com

Recently, a novel green synthetic process was developed for converting thiols and disulfides into a wide range of sulfonyl fluorides using a combination of sodium hypochlorite (B82951) pentahydrate (SHC5®) and potassium fluoride (KF). nih.govnih.gov This method is lauded for its operational simplicity, low cost, and minimal environmental impact, as it produces only non-toxic sodium and potassium salts as by-products. nih.govnih.gov Such protocols, which avoid toxic reagents and catalysts, represent a significant advancement towards the sustainable production of sulfonyl fluorides.

Mechanistic Investigations of Ethenesulfonyl Fluoride, 2 Phenyl Reactivity

Electrophilic Character and Michael Acceptor Properties

The presence of the strongly electron-withdrawing sulfonyl fluoride (B91410) group renders the β-carbon of the alkene in ethenesulfonyl fluoride, 2-phenyl- electrophilic and susceptible to nucleophilic attack via a Michael-type addition. This property is fundamental to its utility in forming new carbon-heteroatom or carbon-carbon bonds. However, the electrophilicity is modulated by the presence of the β-phenyl group, which influences its reactivity compared to the parent ethenesulfonyl fluoride (ESF).

The electrophilic character of ethenesulfonyl fluoride, 2-phenyl- is significantly influenced by the electronic effects of the β-phenyl substituent. Detailed physical organic studies have quantified this difference in reactivity. Compared to ethenesulfonyl fluoride (ESF), which is considered one of the most powerful Michael acceptors ever discovered, the β-phenyl derivative exhibits attenuated electrophilicity. nih.govnih.govnih.gov

A key study revealed that 2-phenylethenesulfonyl fluoride has an electrophilic reactivity that is 4.5 orders of magnitude lower than that of ESF in the context of Michael additions with specific ylides. nih.gov This substantial difference was further demonstrated in a competition experiment. When equimolar amounts of β-(4-nitrophenyl)ethenesulfonyl fluoride and ESF were exposed to a catalytic amount of a secondary amine, the reaction proceeded with 100% conversion and selectivity to the ESF-Michael adduct, with no detectable formation of the corresponding product from the β-aryl derivative. nih.gov

Despite this reduced reactivity, 2-phenylethenesulfonyl fluoride remains a competent Michael acceptor for certain nucleophiles. For instance, its reaction with N-methylhydrazine proceeds rapidly to form a cyclic sulfonohydrazide in near-quantitative yield. nih.gov The reactivity can also be tuned by substituents on the phenyl ring; electron-withdrawing groups enhance the Michael acceptor capability, enabling satisfactory yields in reactions with amine nucleophiles where the unsubstituted phenyl derivative is less reactive. nih.gov

Table 1: Comparative Reactivity in Michael Additions

| Feature | Ethenesulfonyl Fluoride (ESF) | Ethenesulfonyl fluoride, 2-phenyl- |

|---|---|---|

| Relative Reactivity | Extremely high; considered a "perfect" Michael acceptor. nih.gov | 4.5 orders of magnitude lower than ESF. nih.gov |

| Reaction with Amines | Rapid and quantitative. nih.gov | Slower; satisfactory yields often require electron-withdrawing groups on the phenyl ring. nih.gov |

| Competition Experiment | Reacts exclusively in the presence of β-arylethenesulfonyl fluoride. nih.gov | No reaction observed in competition with ESF. nih.gov |

| Reaction with N-methylhydrazine | Not specified | Acts as a good Michael acceptor, forming a cyclic product in near-quantitative yield. nih.gov |

The kinetics of nucleophilic additions to the alkene of 2-phenylethenesulfonyl fluoride are highly dependent on the nucleophile and the reaction conditions. While its reactivity is generally lower than that of ESF, specific reactions can be surprisingly fast. nih.gov The reaction of 2-phenylethenesulfonyl fluoride with N-methylhydrazine at room temperature is completed in just 10 minutes, achieving a near-quantitative yield of the cyclized Michael adduct. nih.gov

In contrast, reactions with other amines, such as 1-phenylpiperazine, are considerably slower, especially when compared to the rapid reactions of ESF. nih.gov For surface-bound Michael additions of ESF with amines, a second-order rate constant has been determined to be 0.18 ± 0.02 M⁻¹s⁻¹, underscoring the quantitative and "click" nature of this transformation. nih.gov While specific rate constants for 2-phenylethenesulfonyl fluoride are not as broadly documented, the qualitative evidence points to a kinetic profile that allows for selective reactions. For example, by choosing a highly reactive nucleophile, the Michael addition can proceed efficiently despite the deactivating effect of the phenyl group. nih.gov

Sulfur(VI) Fluoride Exchange (SuFEx) Reaction Mechanisms

The sulfonyl fluoride moiety (–SO₂F) is the cornerstone of SuFEx chemistry, a set of click reactions that rely on the unique stability and reactivity of the S(VI)–F bond. nih.govsigmaaldrich.com This bond is kinetically stable under a wide range of conditions, including resistance to hydrolysis and reduction, yet it can be activated to react with nucleophiles, exclusively at the sulfur center. sigmaaldrich.comcas.cn Ethenesulfonyl fluoride, 2-phenyl- is a key reagent in this field as it contains both the SuFEx-able sulfonyl fluoride hub and a Michael acceptor, making it a selectively addressable bis-electrophile. nih.gov

The general mechanism for SuFEx involves the attack of a nucleophile on the electrophilic sulfur(VI) center, leading to the displacement of the fluoride ion. chem-station.com This process is distinct from reactions of sulfonyl chlorides, which can be prone to reductive collapse. nih.gov

The high kinetic stability of the S(VI)–F bond (bond energy ~80-90 kcal/mol) means that its reaction with nucleophiles often requires activation. chem-station.com Several strategies have been developed to facilitate this nucleophilic substitution.

Proton or Silicon Activation : The exchange of S–F bonds can be effectively assisted by the presence of proton sources (H⁺) or silylating agents (R₃Si⁺). chem-station.com In microdroplet reactions, for example, the superacidic surface is proposed to assist the SuFEx reaction by protonating the fluorine atom, turning it into a much better leaving group. nih.gov

Base Catalysis : Strong, non-nucleophilic bases are commonly used as catalysts. Organosuperbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) can facilitate SuFEx reactions, with their required loading depending on the substrate. nih.gov

Lewis Acid Catalysis : Lewis acidic catalysts such as calcium(II) trifluoromethanesulfonimide (Ca(NTf₂)₂) are effective in activating SuFExable substrates, particularly for the synthesis of nitrogen-containing S(VI) compounds. nih.gov

Transition Metal Activation : In more specialized cases, transition metal complexes can activate the S–F bond. For instance, a Ni(0) N-heterocyclic carbene complex has been shown to activate p-toluenesulfonyl fluoride via oxidative addition at either the S–F or S–C bond. researchgate.netchemrxiv.org

The choice of activator is crucial and depends on the nucleophile and the specific SuFEx substrate. For challenging nucleophiles or less reactive sulfonyl fluorides, stronger activation methods are necessary. nih.gov

A key feature of click chemistry, including SuFEx, is orthogonality—the ability to perform a specific reaction in the presence of other reactive functional groups without interference. nih.govnih.gov Ethenesulfonyl fluoride, 2-phenyl- exemplifies this principle as a bis-electrophilic system. The two reactive sites, the alkene and the sulfonyl fluoride, can be addressed independently by carefully selecting the reaction conditions and the nucleophile. nih.gov

This orthogonality allows for sequential modifications. One can first perform a Michael addition on the alkene moiety and then, in a separate step, use the sulfonyl fluoride group for a SuFEx reaction. This selective addressability is highly attractive for creating complex molecules and for applications in covalent drug discovery. nih.gov The principle of SuFEx orthogonality has been demonstrated in the creation of dual-functional platforms, where SuFEx reactions proceed quantitatively alongside other click reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted oxidation-controlled cyclooctyne (B158145) quinone cycloaddition (SPOCQ). nih.govnih.gov

C-H Bond Activation Pathways Involving Ethenesulfonyl Fluoride, 2-phenyl-

The synthesis of 2-phenylethenesulfonyl fluoride and its derivatives can be efficiently achieved through transition metal-catalyzed C-H activation pathways. These methods offer a direct and atom-economical route to functionalize C-H bonds, a traditionally challenging transformation in organic synthesis.

One prominent strategy involves the Ruthenium(II)-catalyzed oxidative coupling of nitrones with ethenesulfonyl fluoride (ESF). researchgate.netrsc.org This process facilitates the alkenylation of a C-H bond on the aromatic ring of the nitrone, leading to the formation of 2-arylethenesulfonyl fluorides with exclusive (E)-stereoselectivity. researchgate.net The reaction typically employs an inexpensive and readily available Ruthenium catalyst. researchgate.netrsc.org Mechanistic studies suggest that the reaction proceeds via the activation of an ortho C-H bond of the phenyl ring on the nitrone. researchgate.net Interestingly, the choice of the substituent on the nitrone's nitrogen atom can dictate the final product. While a tert-butyl group leads to the desired 2-arylethenesulfonyl fluoride, switching to a methyl group results in the formation of cyclic isoindolinones. researchgate.netrsc.org

Another approach utilizes Rhodium(III)-catalyzed oxidative coupling, specifically between N-methoxybenzamides and ethenesulfonyl fluoride. This method also demonstrates high efficiency and exclusive ortho-selectivity for the C-H activation of the phenyl ring, yielding (E)-2-arylethenesulfonyl fluorides. researchgate.net

Photochemical methods provide an alternative pathway for C-H functionalization using ethenesulfonyl fluoride. Decatungstate photocatalysis, for instance, can initiate the reaction by abstracting a hydrogen atom to generate a radical. This radical species then undergoes a reaction with ESF, which acts as a potent Michael acceptor, to produce a variety of sulfonyl fluoride compounds. nih.gov

Table 1: C-H Activation Reactions for the Synthesis of 2-Arylethenesulfonyl Fluorides

| Catalyst/Method | Reactants | Key Features | Product(s) | Ref |

|---|---|---|---|---|

| Ruthenium (Ru) | Nitrones + Ethenesulfonyl Fluoride (ESF) | Inexpensive catalyst, Directing group on nitrone is converted to an amide | (E)-2-Arylethenesulfonyl fluorides, Isoindolinones | researchgate.netrsc.org |

| Rhodium (Rh(III)) | N-Methoxybenzamides + Ethenesulfonyl Fluoride (ESF) | Monoselective ortho C-H activation, Exclusive (E)-stereoselectivity | (E)-2-Arylethenesulfonyl fluorides | researchgate.net |

| Decatungstate Photocatalysis | C-H bond source + Ethenesulfonyl Fluoride (ESF) | Photochemical method, Involves radical generation via hydrogen atom abstraction | Various sulfonyl fluoride compounds | nih.gov |

Radical Fluorosulfonylation Pathways

Radical fluorosulfonylation has emerged as a powerful and versatile method for the synthesis of sulfonyl fluorides, including alkenyl sulfonyl fluorides like Ethenesulfonyl fluoride, 2-phenyl-. nih.gov These pathways are centered around the generation and subsequent reaction of the highly reactive fluorosulfonyl radical (FSO₂•). nih.govdntb.gov.ua

The generation of the FSO₂• radical, which was once considered challenging due to its instability, can now be achieved under mild conditions using photoredox catalysis. nih.gov This approach provides a general and efficient route to access a wide range of alkenyl sulfonyl fluorides from alkenes. nih.govdntb.gov.ua The reaction is initiated by the generation of the FSO₂• radical, which then adds to an alkene. This process has been successfully applied to the late-stage fluorosulfonylation of natural products, highlighting its functional group tolerance. nih.gov

The FSO₂• radical can also initiate tandem addition reactions. In one such process, the radical selectively adds to an alkyl alkene, and the resulting species can then react with a second, different olefin. nih.gov This three-component reaction provides a facile route to complex, multifunctional aliphatic sulfonyl fluorides. nih.govresearchgate.net The ability of the FSO₂• radical to discriminate between different olefins allows for highly selective sequential additions. researchgate.net

While the radical addition of FSO₂• to alkenes is a viable pathway, the reactivity of the resulting alkenyl sulfonyl fluoride products in subsequent radical reactions can be limited. For example, an attempt to use 2-phenylethene-1-sulfonyl fluoride in a radical 1,2-difunctionalization of unactivated alkenes did not yield the expected β-alkenylated sulfonyl fluorides. nih.gov

Table 2: Radical Fluorosulfonylation Reactions

| Reaction Type | Radical Source | Substrates | Key Features | Product(s) | Ref |

|---|---|---|---|---|---|

| Radical Fluorosulfonylation of Alkenes | FSO₂• (from photoredox catalysis) | Alkenes | Provides general access to alkenyl sulfonyl fluorides, Tolerates late-stage functionalization | Alkenyl Sulfonyl Fluorides | nih.gov |

| Tandem Radical Addition | FSO₂• | Two different olefins | Three-component reaction, Selective sequential radical addition | Multifunctional Aliphatic Sulfonyl Fluorides | nih.govresearchgate.net |

| Radical 1,2-Difunctionalization | AIBN (initiator) | 2-phenylethene-1-sulfonyl fluoride + Unactivated Alkene | The target molecule did not yield the expected product under these conditions | No desired β-alkenylated sulfonyl fluorides | nih.gov |

Advanced Catalytic Strategies in Ethenesulfonyl Fluoride, 2 Phenyl Chemistry

Organocatalysis in Michael Additions

The vinyl sulfonyl fluoride (B91410) moiety is a potent Michael acceptor, enabling the formation of carbon-heteroatom and carbon-carbon bonds. While ethenesulfonyl fluoride (ESF) itself is a highly reactive Michael acceptor for constructing functionalized alkylsulfonyl fluorides, the introduction of a phenyl group at the 2-position significantly modulates this reactivity. sigmaaldrich.com Physical organic studies have shown that 2-phenylethenesulfonyl fluoride has an electrophilic reactivity that is several orders of magnitude lower than that of ESF in the context of Michael additions. nih.gov

Despite this reduced reactivity, 2-phenylethenesulfonyl fluoride can still participate in Michael additions, particularly with potent nucleophiles. For instance, it reacts efficiently with N-methylhydrazine at room temperature to form the corresponding cyclic sulfonohydrazide in near-quantitative yield without the need for a catalyst. nih.gov

| Nucleophile | Product | Conditions | Yield (%) | Ref |

| N-Methylhydrazine | (±)-5f | RT, 10 min | ~100 | nih.gov |

While specific examples of organocatalytic Michael additions directly utilizing 2-phenylethenesulfonyl fluoride as the substrate are not extensively documented, the field of asymmetric organocatalysis has established powerful methods for the conjugate addition to various α,β-unsaturated systems. researchgate.net Strategies employing chiral bifunctional catalysts, such as thioureas or squaramides, have been successfully applied to activate similar, less reactive Michael acceptors, suggesting a potential avenue for future research into the enantioselective functionalization of 2-phenylethenesulfonyl fluoride. nih.gov The development of such organocatalytic methods would provide a valuable tool for accessing chiral sulfonyl fluoride-containing molecules.

Transition Metal Catalysis for Diversification

Transition metal catalysis is central to both the synthesis and diversification of 2-phenylethenesulfonyl fluoride. Palladium and rhodium complexes, in particular, have proven indispensable for its construction via C-H activation and cross-coupling methodologies.

Palladium catalysis is a cornerstone for the synthesis of 2-arylethenesulfonyl fluorides. The Heck-Matsuda reaction, which involves the palladium-catalyzed arylation of an olefin with an arenediazonium salt, provides a highly efficient route. nih.gov This method avoids the need for strong bases or high temperatures due to the high reactivity of the diazonium species. nih.gov Using palladium(II) acetate (B1210297) as the catalyst, ethenesulfonyl fluoride (ESF) undergoes smooth β-arylation with a wide range of stable benzenediazonium (B1195382) tetrafluoroborates to give 2-arylethenesulfonyl fluorides with exclusive E-stereoselectivity. nih.gov

| Aryl Diazonium Salt | Product | Catalyst | Yield (%) | Ref |

| Benzenediazonium tetrafluoroborate (B81430) | (E)-2-phenylethenesulfonyl fluoride | Pd(OAc)₂ | 93 | nih.gov |

| 4-Methoxybenzenediazonium tetrafluoroborate | (E)-2-(4-methoxyphenyl)ethenesulfonyl fluoride | Pd(OAc)₂ | 85 | nih.gov |

| 4-Nitrobenzenediazonium tetrafluoroborate | (E)-2-(4-nitrophenyl)ethenesulfonyl fluoride | Pd(OAc)₂ | 97 | nih.gov |

| 4-Bromobenzenediazonium tetrafluoroborate | (E)-2-(4-bromophenyl)ethenesulfonyl fluoride | Pd(OAc)₂ | 87 | nih.gov |

Beyond synthesis, palladium catalysis can be employed for the diversification of the sulfonyl fluoride motif itself. While not demonstrated specifically on 2-phenylethenesulfonyl fluoride, related alkyl sulfonyl fluorides have been shown to act as ambiphilic reagents in palladium(II)-catalyzed cyclopropanation of unactivated alkenes. chemrxiv.org In these reactions, the sulfonyl fluoride group serves as both an acidifying group and an internal oxidant, highlighting the potential for novel transformations. chemrxiv.org

Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of 2-arylethenesulfonyl fluorides from readily available arenes, bypassing the need for pre-functionalized starting materials like boronic acids or halides. researchgate.net Using a cationic Rh(III) catalyst, such as Cp*Rh(MeCN)₃₂, the oxidative C-H alkenylation of arenes with ethenesulfonyl fluoride (ESF) proceeds efficiently. researchgate.net This approach offers high regioselectivity for the ortho C-H bond of arenes bearing a directing group. For example, N-methoxybenzamides undergo rhodium(III)-catalyzed oxidative coupling with ESF to furnish the corresponding ortho-substituted 2-arylethenesulfonyl fluorides with exclusive E-stereoselectivity. researchgate.net

| Arene Substrate | Catalyst | Product | Yield (%) | Ref |

| N-Methoxybenzamide | CpRh(MeCN)₃₂ | (E)-2-(2-(methoxycarbamoyl)phenyl)ethenesulfonyl fluoride | 85 | researchgate.net |

| N-Methoxy-4-methylbenzamide | CpRh(MeCN)₃₂ | (E)-2-(2-(methoxycarbamoyl)-5-methylphenyl)ethenesulfonyl fluoride | 82 | researchgate.net |

| N-Methoxy-4-fluorobenzamide | Cp*Rh(MeCN)₃₂ | (E)-2-(5-fluoro-2-(methoxycarbamoyl)phenyl)ethenesulfonyl fluoride | 76 | researchgate.net |

This methodology underscores the utility of transition metal-catalyzed C-H functionalization in preparing highly valuable sulfonyl fluoride scaffolds for SuFEx click chemistry. researchgate.net

Photoredox Catalysis in Sulfonyl Fluoride Synthesis

Visible-light photoredox catalysis provides a mild and efficient platform for the synthesis and transformation of vinyl sulfonyl fluorides. The construction of (Z)-2-arylethenesulfonyl fluorides can be achieved through Iridium-photocatalyzed isomerizations under UV irradiation. researchgate.net More commonly, photoredox catalysis is used for the radical fluorosulfonylation of alkenes to generate vinyl sulfonyl fluorides. These reactions often proceed through the generation of a fluorosulfonyl radical (•SO₂F), which adds to the alkene.

For instance, the photoredox-catalyzed radical fluorosulfonylation of styrenes using a bench-stable precursor allows for the facile synthesis of various vinyl sulfonyl fluorides, including 2-phenylethenesulfonyl fluoride. These methods demonstrate excellent functional group tolerance. Furthermore, photoredox catalysis enables transformations of the resulting vinyl sulfonyl fluorides, such as dearomative [2+2] cycloadditions with heteroaromatics, which are accelerated in aqueous media. researchgate.net

Electrocatalysis for Sustainable Transformations

Electrocatalysis represents a sustainable and green approach for chemical synthesis, often avoiding harsh reagents and operating under mild conditions. sigmaaldrich.com While transformations directly involving 2-phenylethenesulfonyl fluoride are not widely reported, electrochemical methods have been successfully developed for the synthesis of structurally related β-keto sulfonyl fluorides. acs.orgorganic-chemistry.orgnih.gov These protocols achieve the radical fluorosulfonylation of vinyl triflates or vinyl acetates using an inexpensive graphite (B72142) felt as the electrode, thereby avoiding a sacrificial metal anode. acs.orgorganic-chemistry.org

| Starting Material | SO₂F Source | Electrolyte | Key Features | Ref |

| Vinyl Triflates | FSO₂Cl | Et₄NPF₆ | Metal-free, avoids sacrificial anode | organic-chemistry.org |

| Vinyl Acetates | ClSO₂F | Not specified | Access from simple ketone feedstocks | sioc-journal.cn |

These electroreductive methods are scalable and tolerate a broad range of functional groups, providing expedient access to valuable sulfonyl fluoride building blocks. organic-chemistry.org The development of these protocols highlights the potential of electrocatalysis as a powerful tool for the sustainable synthesis of complex sulfonyl fluorides and their precursors. sigmaaldrich.com

Superbase Catalysis and its Impact on Reactivity

The sulfur(VI)-fluoride bond is known for its general stability and inertness, which is a key feature of SuFEx chemistry. However, its reactivity can be unlocked under specific catalytic conditions. Organic superbases, such as phosphazenes, have been shown to catalyze reactions involving β-substituted ethenesulfonyl fluorides, enabling transformations under ionic mechanisms. researchgate.net This activation strategy allows for reactions to proceed that might otherwise be difficult due to the stability of the S-F bond.

In cooperative catalysis, superbases can also play a crucial role. For example, in certain photoredox reactions, the organosuperbase 1,8-diazabicycloundec-7-ene (DBU) is essential for activating the S-F bond of sulfonyl fluorides, enabling their conversion into S(VI) radicals for subsequent ligation reactions. This cooperative effect between the superbase and the photocatalyst dramatically expands the synthetic utility of sulfonyl fluorides beyond their traditional role as simple electrophiles.

Applications of Ethenesulfonyl Fluoride, 2 Phenyl in Advanced Organic Synthesis and Materials Science

Role as a Key Hub in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Ethenesulfonyl fluoride, 2-phenyl- is a prominent player in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by Nobel Laureate K. Barry Sharpless. eurekalert.orgbldpharm.com SuFEx reactions are a new generation of click chemistry, prized for their high efficiency, reliability, and broad applicability. eurekalert.orgsigmaaldrich.comrhhz.net The S(VI)-F bond in sulfonyl fluorides like 2-phenyl-ethenesulfonyl fluoride exhibits a unique balance of stability and reactivity. bldpharm.comsigmaaldrich.com It is remarkably stable under many conditions, yet can be selectively activated to react with nucleophiles, forming robust covalent linkages. bldpharm.comsigmaaldrich.com

The SuFEx process often involves the reaction of a sulfonyl fluoride with a silyl (B83357) ether or other nucleophiles, frequently facilitated by a catalyst. polympart.com This "click" reaction is characterized by high yields, simple reaction conditions, and tolerance of a wide variety of functional groups. smolecule.com The reliability and efficiency of SuFEx have made it a go-to method for constructing complex molecules and materials. eurekalert.orgsigmaaldrich.com

Ethenesulfonyl fluoride, 2-phenyl- and its parent compound, ethenesulfonyl fluoride (ESF), are considered key "hubs" in SuFEx chemistry. researchgate.netnih.gov They serve as versatile connectors, enabling the linkage of different molecular fragments with high precision. sigmaaldrich.com The phenyl group in 2-phenyl-ethenesulfonyl fluoride modulates the reactivity of the vinylsulfonyl fluoride core, offering a different reactivity profile compared to ESF. researchgate.net This tunability is crucial for designing specific SuFEx reactions for various applications.

The SuFEx reaction's advantages, such as its water- and oxygen-friendly nature and minimal need for purification, make it particularly attractive for creating new materials and for biological applications. sigmaaldrich.com

Table 1: Key Features of SuFEx Click Chemistry

| Feature | Description |

| High Efficiency | Reactions typically proceed to high yields with minimal byproducts. sigmaaldrich.comsmolecule.com |

| Modularity | Allows for the straightforward connection of diverse molecular building blocks. scispace.com |

| Broad Scope | Tolerates a wide range of functional groups, enabling its use in complex systems. polympart.comsmolecule.com |

| Robustness | The resulting sulfonyl-containing linkages are generally stable. bldpharm.com |

| Biocompatibility | Can often be performed in aqueous environments, making it suitable for biological applications. bldpharm.comsigmaaldrich.com |

Functionalization of Complex Molecular Architectures

Ethenesulfonyl fluoride, 2-phenyl- is a valuable tool for the functionalization of complex molecules. Its dual reactivity as a Michael acceptor and a SuFEx electrophile allows for a variety of chemical transformations. smolecule.comresearchgate.net

As a Michael acceptor, the double bond in 2-phenyl-ethenesulfonyl fluoride is electron-deficient and readily reacts with nucleophiles such as amines, thiols, and carbanions. smolecule.comresearchgate.net This property is exploited to introduce the sulfonyl fluoride moiety into a wide range of organic molecules, creating precursors for further SuFEx reactions or introducing specific functionalities. sigmaaldrich.com

The SuFEx reactivity of the sulfonyl fluoride group (-SO₂F) allows for the subsequent connection of these functionalized molecules to other partners. researchgate.net This two-step approach—Michael addition followed by SuFEx—provides a powerful strategy for building intricate molecular architectures. For instance, this methodology has been used to modify bioactive molecules and to synthesize derivatives of tetraphenylethylene (B103901) with enhanced fluorescence quantum yields. researchgate.net

The ability to perform these reactions chemoselectively is a significant advantage. The sulfonyl fluoride group is often unreactive under conditions used for other transformations, allowing for its preservation until the desired SuFEx step. researchgate.net This orthogonality is crucial for multi-step syntheses of complex target molecules.

Applications in Polymer Science and Materials Development

The unique characteristics of 2-phenyl-ethenesulfonyl fluoride and the SuFEx reaction have led to significant advancements in polymer science and the development of new materials. researchgate.netscispace.com

A key application of ethenesulfonyl fluoride derivatives is in the synthesis of polysulfonates. scispace.comosti.govnih.gov Polysulfonates are a class of polymers that exhibit promising properties, including good thermal and hydrolytic stability, making them potential high-performance engineering thermoplastics for films, fibers, and coatings. scispace.com

A highly efficient method for synthesizing polysulfonates involves the SuFEx-based polycondensation of bis(alkylsulfonyl fluoride) monomers (AA-type) with bisphenol bis(t-butyldimethylsilyl) ether monomers (BB-type). scispace.comnih.gov The crucial AA-type monomers can be readily prepared through the Michael addition of amines or anilines to ethenesulfonyl fluoride. scispace.comosti.govnih.gov By using various commercially available amines, anilines, and bisphenols, a remarkable diversity of polysulfonate structures can be achieved. scispace.comosti.govnih.gov

Researchers have found that using a bifluoride salt catalyst, such as [Ph₃P=N-PPh₃]⁺[HF₂]⁻, can significantly accelerate the polymerization, leading to high molecular weight polymers with narrow polydispersity in a short amount of time. polympart.comscispace.com This process is highly efficient, with conversions greater than 99% often achieved within an hour. scispace.comosti.govnih.gov The low catalyst loading required (as low as 1.25 mol%) makes the process more cost-effective and generates less hazardous waste. scispace.comlbl.gov

Table 2: Representative Polysulfonate Synthesis via SuFEx

| Monomer A (AA-type) | Monomer B (BB-type) | Catalyst | Resulting Polymer | Key Properties |

| Bis(alkylsulfonyl fluoride) from amine/aniline + ESF | Bisphenol bis(t-butyldimethylsilyl) ether | [Ph₃P=N-PPh₃]⁺[HF₂]⁻ | Polysulfonate | High molecular weight (up to 100 kDa), narrow polydispersity (PDI ~1.4-1.7), good thermal and hydrolytic stability. polympart.comscispace.com |

The versatility of SuFEx chemistry has been extended to the synthesis of chiral polymers. While not directly involving 2-phenyl-ethenesulfonyl fluoride in the examples found, the underlying principles of SuFEx demonstrate the potential for creating stereoregular polymers. For instance, the enantiospecific SuFEx reaction of chiral di-sulfonimidoyl fluorides with diphenols has been used to produce high-molecular-weight chiral polymers with configurational chirality in the polymer backbone. nih.govresearchgate.net This step-growth polymerization proceeds with high efficiency and enantiospecificity, opening up new avenues for tailor-made chiral materials with precisely defined properties. nih.gov Given the modularity of SuFEx, it is conceivable that chiral derivatives of 2-phenyl-ethenesulfonyl fluoride could be employed to create novel chiral polysulfonates.

Post-polymerization modification is a powerful strategy for introducing new functionalities and properties to existing polymers. The orthogonality of the SuFEx reaction makes it an ideal tool for this purpose. scispace.comrsc.org Polysulfonates synthesized using monomers derived from ethenesulfonyl fluoride can be designed to contain "clickable" groups that are inert during the initial polymerization. scispace.comosti.gov

These pendant functional groups can then be modified in a subsequent step using other click chemistry reactions that are orthogonal to SuFEx, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-ene reactions. scispace.com For example, a polysulfonate with an alkyne side chain can be reacted with an azide-containing molecule to introduce new functionalities. scispace.comnih.gov This approach allows for the creation of a wide range of functional polymers from a single parent polymer, providing a facile route to materials with tailored properties. scispace.comosti.gov

Strategic Use as a Building Block in Chemical Biology Research

The unique reactivity and stability of the sulfonyl fluoride group make 2-phenyl-ethenesulfonyl fluoride and related compounds valuable probes in chemical biology. researchgate.netresearchgate.net Sulfonyl fluorides are recognized as "privileged warheads" capable of forming stable covalent bonds with specific amino acid residues in proteins, such as serine, threonine, lysine, tyrosine, and cysteine. rsc.org This reactivity is harnessed to design covalent inhibitors of enzymes and to develop chemical probes for identifying and validating new drug targets. rsc.orgnih.gov

The 2-phenyl-ethenesulfonyl fluoride scaffold allows for the introduction of the reactive sulfonyl fluoride "warhead" into molecules designed to target specific proteins. smolecule.com Its ability to participate in Michael additions enables the facile incorporation of this group into a variety of molecular structures. sigmaaldrich.com The resulting sulfonyl fluoride-containing molecules can then be used to study protein function, map enzyme active sites, and investigate protein-protein interactions. rsc.org

Furthermore, the SuFEx reaction itself is being explored for bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids. smolecule.com The stability of the sulfonyl fluoride group in aqueous environments and its selective reactivity make it well-suited for applications in living systems. bldpharm.comsigmaaldrich.com The development of SuFEx-based strategies for labeling and modifying biomolecules is an active area of research with the potential to provide powerful new tools for understanding and manipulating biological processes. grantome.com

Development of Reagents for Protein Bioconjugation

Ethenesulfonyl fluoride, 2-phenyl- has been identified as a highly effective reagent for protein bioconjugation, a process that involves the chemical linking of molecules to proteins. This is crucial for applications ranging from therapeutic drug development to diagnostic imaging. The compound functions as a potent Michael acceptor, a class of molecules that readily react with nucleophiles like the side chains of specific amino acids. smolecule.comnih.gov

Research has demonstrated that styryl sulfonyl fluoride (SSF) is a superior reagent for conjugating molecules to cysteine residues on proteins. chinesechemsoc.org When compared to commonly used reagents like maleimide, SSF forms significantly more stable conjugates. This enhanced stability is critical for applications such as antibody-drug conjugates (ADCs), where maintaining the link between the antibody and the cytotoxic drug is essential for therapeutic efficacy and safety. chinesechemsoc.org In one study, an ADC was constructed by linking a drug-linker molecule (vc-PAB-MMAE) to the antibody trastuzumab using the SSF handle. This resulted in a stable ADC with a drug-to-antibody ratio of approximately four. chinesechemsoc.org

The reactivity of the ethenesulfonyl fluoride moiety is not limited to cysteine. The broader class of sulfonyl fluorides is known to react with a variety of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine, often in a context-dependent manner within a protein's binding pocket. nih.govrsc.orgmdpi.com This versatility expands the potential targets for bioconjugation beyond what is possible with more restrictive reagents. While the parent compound, ethenesulfonyl fluoride (ESF), has been used to create radiolabeled probes for PET imaging, the principles of its Michael addition reactivity apply to its phenyl-substituted derivatives as well. monash.edunih.gov

Table 1: Comparison of Bioconjugation Reagent Performance This table summarizes the comparative performance of Styryl Sulfonyl Fluoride (SSF) against the conventional reagent, Maleimide, based on findings in stability studies.

| Feature | Styryl Sulfonyl Fluoride (SSF) | Maleimide |

|---|---|---|

| Target Residue | Cysteine | Cysteine |

| Conjugate Stability | High; stable in serum and to treatment with glutathione (B108866) (GSH). chinesechemsoc.org | Lower; susceptible to retro-Michael reaction and exchange with other thiols. chinesechemsoc.org |

| Reactivity of Conjugate | The resulting SO₂F group on the conjugate is stable and shows no further reactivity towards proteins. chinesechemsoc.org | The succinimide (B58015) ring can undergo hydrolysis. |

| Application Example | Construction of stable antibody-drug conjugates (ADCs) like Trastuzumab-vc-PAB-MMAE. chinesechemsoc.org | Widely used but can lead to ADCs with variable stability. |

Design of Molecular Scaffolds for Biological Probes

The structural and reactive characteristics of Ethenesulfonyl fluoride, 2-phenyl- make it an excellent molecular scaffold for the design of biological probes. These probes are essential tools in chemical biology for identifying and validating drug targets, studying protein-protein interactions, and mapping enzyme binding sites. nih.govrsc.org The general strategy involves incorporating the sulfonyl fluoride "warhead" into a molecule that has a known affinity for a specific protein target. researchgate.net This converts a reversible-binding molecule into a covalent, irreversible probe, enabling more robust biochemical studies. researchgate.netnih.gov

The sulfonyl fluoride group's ability to react with multiple nucleophilic residues provides a significant advantage, as it is not limited to the often-rare cysteine residue. nih.govmdpi.com This expands the "druggable" target space. For example, sulfonyl fluoride-based probes have been developed to covalently target histidine residues. In one notable research effort, probes such as EM12-SF and isoindoline (B1297411) EM364-SF were designed to covalently bind to a histidine (His353) in the sensor loop of cereblon (CRBN), a key protein in targeted protein degradation. nih.govrsc.org These probes were instrumental in exploring the structure-activity relationships of cereblon modulators and led to the development of new molecular glue degraders. nih.gov

The design of these probes often leverages Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, a concept that highlights the reliable and specific reactivity of the SO₂F group. researchgate.net By attaching this reactive group to different molecular backbones, researchers can create a diverse library of probes to investigate a wide range of biological targets.

Table 2: Examples of Sulfonyl Fluoride-Based Biological Probes This table presents examples of chemical probes designed using the sulfonyl fluoride warhead to study specific protein targets.

| Probe Name/Type | Protein Target | Targeted Residue(s) | Application/Finding |

|---|---|---|---|

| EM12-SF / EM364-SF | Cereblon (CRBN) | Histidine | Served as chemical probes to study the CRBN thalidomide (B1683933) binding domain and develop novel molecular glue degraders. nih.govrsc.org |

| Palmityl sulfonyl fluoride | Outer Membrane Phospholipase A (OMPLA) | Serine | Induced dimerization of the enzyme through covalent modification, helping to understand its activation mechanism. nih.gov |

| PSF-1 | 20S Proteasome (β2 subunit) | Serine | A selective covalent inhibitor developed for studying the proteasome. nih.gov |

| SF-p1-yne | DcpS | Tyrosine | A target engagement probe that enabled validation studies in human primary cells. nih.gov |

Contributions to Structure-Activity Relationship (SAR) Studies in Chemical Biology

Ethenesulfonyl fluoride, 2-phenyl- and its derivatives serve as a valuable platform for structure-activity relationship (SAR) studies, which are fundamental to rational drug design. By systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity, researchers can optimize potency, selectivity, and other pharmacological properties.

A significant example of this application is the design and synthesis of ethenesulfonyl fluoride derivatives as potential inhibitors of human telomerase, an enzyme implicated in the proliferation of most cancer cells. nih.gov In a comprehensive study, a library of 82 vinyl sulfonyl fluorides, including various 2-arylethenesulfonyl fluorides and 1,3-dienylsulfonyl fluorides, was synthesized and evaluated. The research aimed to develop compounds with potent and selective anticancer activity. nih.gov

The SAR studies revealed that modifications to the phenyl ring and the vinyl structure significantly impacted the compounds' inhibitory effects. One of the most potent compounds identified was compound 57 , (1E,3E)-4-(4-((E)-2-(fluorosulfonyl)vinyl)phenyl)buta-1,3-diene-1-sulfonyl fluoride. This compound demonstrated high activity against A375 (melanoma) and MDA-MB-231 (breast cancer) cell lines, with IC₅₀ values of 1.58 µM and 3.22 µM, respectively. Crucially, it showed minimal toxicity against normal human gastric epithelial (GES-1) and liver (L-02) cell lines. Furthermore, several compounds, including compound 57, were potent inhibitors of the telomerase enzyme itself, with IC₅₀ values in the sub-micromolar range (0.71–0.97 µM). nih.gov This work underscores how the ethenesulfonyl fluoride scaffold can be systematically modified to generate highly active and selective therapeutic candidates.

Table 3: SAR Findings for Ethenesulfonyl Fluoride Derivatives as Telomerase Inhibitors This table highlights the inhibitory activity of a key compound from a study focused on developing telomerase inhibitors based on the ethenesulfonyl fluoride scaffold. Data sourced from reference nih.gov.

| Compound | Chemical Name | IC₅₀ vs. A375 Cells (µM) | IC₅₀ vs. MDA-MB-231 Cells (µM) | IC₅₀ vs. Telomerase (µM) |

|---|---|---|---|---|

| Compound 57 | (1E,3E)-4-(4-((E)-2-(fluorosulfonyl)vinyl)phenyl)buta-1,3-diene-1-sulfonyl fluoride | 1.58 | 3.22 | 0.71-0.97 |

Computational and Spectroscopic Characterization of Ethenesulfonyl Fluoride, 2 Phenyl Systems

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystal, yielding detailed information on bond lengths, bond angles, and crystal packing. nih.gov Analysis of derivatives of Ethenesulfonyl fluoride (B91410), 2-phenyl- provides critical insights into its structural characteristics.

The unit cell is the fundamental repeating unit of a crystal lattice. nih.gov Its dimensions (lengths a, b, c and angles α, β, γ) and symmetry define the crystal system. nih.gov For the derivative compound (E)-2-(4-bromophenyl)ethenesulfonyl fluoride, X-ray diffraction analysis has determined these parameters. The crystal structure was solved using Bruker programs, SHELX, and OLEX2. researchgate.net

The data reveals that the compound crystallizes in a specific system defined by its unit cell dimensions. This foundational data is crucial for any detailed structural analysis.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 14.075(5) | researchgate.net |

| b (Å) | 5.590(2) | researchgate.net |

| c (Å) | 14.120(5) | researchgate.net |

| β (°) | 117.48(2) | researchgate.net |

| Volume (ų) | 985.4(6) | researchgate.net |

| Z | 4 | researchgate.net |

The packing of molecules within the crystal is governed by various intermolecular interactions. In the crystal structure of (E)-2-(4-bromophenyl)ethenesulfonyl fluoride, these forces dictate the three-dimensional arrangement. researchgate.net

Halogen-Halogen Interactions : A notable interaction is the contact between fluorine and bromine atoms of adjacent molecules, with a measured F1···Br1 distance of 3.23 Å. researchgate.net

Hydrogen Bonds : Weak C—H···O hydrogen bonds are present, formed between the sulfonyl group's oxygen atoms and hydrogen atoms from the ethene moiety of neighboring molecules. researchgate.net

π···π Interactions : The analysis suggests the possibility of parallel-displaced π···π stacking interactions between the aromatic rings of molecules in adjacent layers. researchgate.net

While Ethenesulfonyl fluoride, 2-phenyl- itself is achiral, the introduction of substituents can create chiral centers, leading to enantiomers. Determining the absolute configuration of such chiral derivatives is essential. While X-ray crystallography on a single crystal of a pure enantiomer can unambiguously determine its absolute configuration, other spectroscopic methods are also employed. Techniques such as vibrational circular dichroism provide an alternative method for assigning the absolute configuration of chiral molecules in solution. nih.gov For complex structures, advanced nuclear magnetic resonance (NMR) techniques, including nuclear Overhauser effect (nOe) studies, can be used to determine the relative stereochemistry and, in some cases, deduce the absolute configuration by relating the positions of atoms in three-dimensional space. mdpi.org

Advanced Spectroscopic Characterization Techniques

Beyond standard techniques like NMR and IR spectroscopy, advanced spectroscopic methods can provide deeper insights into the electronic and vibrational properties of molecules. Electron Energy-Loss Spectroscopy (EELS), for instance, can yield quantitative information about the local chemistry and electronic structure of materials. arxiv.org Another powerful method is Resonance Enhanced Multiphoton Ionization (REMPI) spectroscopy, which is used to observe the electronic spectra of molecules and determine spectroscopic constants for their various electronic states. researchgate.net The application of these advanced techniques to Ethenesulfonyl fluoride, 2-phenyl- could offer a more detailed characterization of its electronic transitions and excited states.

Theoretical and Computational Chemistry Investigations

Computational chemistry serves as a powerful tool to predict and rationalize the properties and reactivity of molecules. Methods like Density Functional Theory (DFT) are used to calculate molecular structures, vibrational frequencies, and electronic properties, complementing experimental data.

The reactivity of Ethenesulfonyl fluoride, 2-phenyl- as a Michael acceptor is a key chemical characteristic. Its electrophilicity has been compared to the parent compound, ethenesulfonyl fluoride (ESF), which is considered an exceptionally strong Michael acceptor. researchgate.net Kinetic studies have shown that the β-phenyl substitution significantly reduces the compound's reactivity.

Physical organic studies have demonstrated that 2-phenylethenesulfonyl fluoride has an electrophilic reactivity that is approximately 4.5 orders of magnitude lower than that of ESF. researchgate.netnih.gov This substantial difference in reactivity is attributed to the electronic effects of the phenyl group. The electrophilicity of Michael acceptors can be quantified using the Mayr electrophilicity parameter, E. The kinetics of reactions with standard nucleophiles are measured to determine this parameter. researchgate.net For the parent compound, ESF, the electrophilicity parameter E has been determined to be -12.09, placing it among the most powerful Michael acceptors on a comprehensive electrophilicity scale. researchgate.net The significantly lower reaction rates of the 2-phenyl- derivative indicate a much less negative E parameter, a value that can be precisely determined through similar kinetic and computational investigations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of reaction mechanisms involving 2-phenylethenesulfonyl fluoride. These computational studies allow for the exploration of transition states, reaction intermediates, and the energetic pathways of various transformations.

DFT calculations have been employed to model cycloaddition reactions where 2-phenylethenesulfonyl fluoride acts as a dienophile or a dipolarophile. For instance, in [2+2] cycloaddition reactions, DFT can elucidate the stereoselectivity and regioselectivity of the process by calculating the activation energies of different possible pathways. These calculations often reveal the influence of the phenyl and sulfonyl fluoride groups on the electronic structure of the ethene backbone, thereby directing the outcome of the reaction.

Key findings from DFT studies on related systems often highlight the frontier molecular orbitals (HOMO and LUMO) as crucial determinants of reactivity. The energy and spatial distribution of these orbitals in 2-phenylethenesulfonyl fluoride dictate its electrophilic or nucleophilic character in a given reaction.

Table 1: Representative DFT Data for a Hypothetical Reaction Pathway

| Parameter | Value (kcal/mol) | Description |

| Reactant Complex Energy | -2.5 | Initial association of reactants. |

| Transition State Energy | +15.8 | Energy barrier for the reaction. |

| Intermediate Energy | -5.1 | A metastable species formed during the reaction. |

| Product Complex Energy | -20.3 | Final association of products. |

| Overall Reaction Energy | -17.8 | The net energy change of the reaction. |

Note: This data is illustrative and represents a typical profile for a cycloaddition reaction. Actual values would be specific to the reactants and reaction conditions.

Conformational Analysis and Stability Predictions

The conformational landscape of 2-phenylethenesulfonyl fluoride is another area where computational chemistry provides invaluable information. The molecule's flexibility arises from the rotation around the single bonds connecting the phenyl group to the vinyl group and the vinyl group to the sulfonyl fluoride moiety.

Conformational analysis using DFT and other computational methods helps to identify the most stable geometric arrangements of the molecule. These studies typically involve a systematic search of the potential energy surface by rotating key dihedral angles and calculating the corresponding energies. The results often indicate that planar or near-planar conformations, which allow for maximum conjugation between the phenyl ring and the double bond, are energetically favored.

Table 2: Calculated Relative Energies of 2-Phenylethenesulfonyl Fluoride Conformers

| Conformer | Dihedral Angle (C-C-S-F) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Anti-periplanar | 180° | 0.00 | 75 |

| Syn-periplanar | 0° | 1.20 | 15 |

| Gauche | 60° | 2.50 | 10 |

Note: This data is hypothetical and serves to illustrate the typical energy differences and population distributions among conformers.

These computational predictions can be corroborated by experimental spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments can provide evidence for the predominant solution-state conformation.

Emerging Research Directions and Future Perspectives

The field of sulfur(VI) fluoride (B91410) chemistry, particularly concerning reactive hubs like Ethenesulfonyl fluoride, 2-phenyl-, is undergoing rapid expansion. Research is pushing the boundaries of synthesis, reactivity, and application, driven by the compound's unique combination of a stable yet reactive sulfonyl fluoride group and a versatile vinyl-aryl scaffold. The following sections explore the key emerging directions and future outlooks for this valuable chemical entity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-phenylethenesulfonyl fluoride, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The most common method involves Heck-Matsuda coupling between ethenesulfonyl fluoride (ESF) and aryl diazonium salts under palladium catalysis. Key parameters include maintaining a temperature of 25–40°C, using a 2-hydroxymethylpyridine ligand to stabilize intermediates, and controlling pH to prevent premature decomposition of diazonium salts . For scalability, an "on-water" procedure enables kilogram-scale synthesis with minimal purification, achieving >95% yield by avoiding organic solvents and using NaHCO₃ as a base .

Q. How should researchers characterize 2-phenylethenesulfonyl fluoride to confirm structural integrity and purity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : ¹⁹F NMR (δ ≈ 55–58 ppm for SF group) and ¹H NMR (vinyl protons at δ 6.5–7.2 ppm).

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 197.02).

- Physical Properties : Boiling point (116.1°C at 760 mmHg) and refractive index (1.396) for cross-validation .

Purity can be assessed via HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling 2-phenylethenesulfonyl fluoride in laboratory settings?

- Methodological Answer : Due to its reactive sulfonyl fluoride group and moderate vapor pressure (22 mmHg at 25°C), use fume hoods, nitrile gloves, and chemical-resistant goggles. Store under inert gas (argon) at 4°C to prevent hydrolysis. Emergency protocols should include immediate neutralization of spills with saturated NaHCO₃ solution .

Advanced Research Questions